3-(4-Hexyloxybenzoyl)-4-methylpyridine
Overview
Description
The compound “4-N-Hexyloxybenzoyl chloride” is closely related . It’s a heterocyclic organic compound with the molecular formula C13H17ClO2 and a molecular weight of 240.73 .
Synthesis Analysis
The synthesis of a related compound, N,N′-bis(4-hexyloxybenzoyl)piperazine, involves the condensation of piperazine and 4-(hexyloxy)benzoyl chloride in a DMAP (N,N-dimethyl-4-aminopyridine) and pyridine solution .Molecular Structure Analysis
The structure of N,N′-bis(4-hexyloxybenzoyl)piperazine was determined by X-ray crystallography. It crystallizes in the space group P2 1/c(#14) with cell parameters a= 27.234(7)Å, b= 7.496(2)Å, c= 6.820(2)Å, β= 93.80(2)°, Z= 2, and V= 1389.3(6)Å3 .Chemical Reactions Analysis
The benzylic position in alkylbenzenes is particularly reactive . Benzylic halides undergo the typical reactions of alkyl halides .Physical and Chemical Properties Analysis
4-N-Hexyloxybenzoyl chloride has a boiling point of 213-214ºC30 mm Hg (lit.), a flash point of >230 °F, and a density of 1.081 g/mL at 25ºC (lit.) .Scientific Research Applications
Synthesis and Structural Studies
Crown Ether Synthesis : A study by Hayvalı et al. (2003) explored the synthesis of new crown ethers using 4-methylpyridine derivatives, indicating its utility in creating complex organic compounds.
Supramolecular Association : Khalib et al. (2014) investigated the formation of molecular salts with 2-amino-4-methylpyridine, showcasing the compound's role in developing structured molecular assemblies (Khalib et al., 2014).
Crystal Structure Analysis : Research on the crystal structures of organic acid-base salts from 2-amino-4-methylpyridine by Thanigaimani et al. (2015) demonstrates the significance of 4-methylpyridine derivatives in crystallography.
Chemical Properties and Reactions
Antioxidant Activity and Reactivity : A study by Yüksek et al. (2015) on triazol-5-one derivatives, including 4-methylpyridine variants, highlights their potential antioxidant activities and chemical reactivity.
Photochromic Properties : Sliwa et al. (2005) explored the photochromic properties of compounds related to 4-methylpyridine, which can be used in developing reversible molecular switches (Sliwa et al., 2005).
Pharmaceutical and Biomedical Applications
DNA Binding and Docking Studies : Yılmaz et al. (2020) conducted research on a novel compound related to 4-methylpyridine, focusing on its DNA binding affinity and molecular docking, relevant to pharmaceutical research (Yılmaz et al., 2020).
Electrospray Mass Spectrometry : Harvey's (2000) research on N-linked carbohydrates derivatized with 2-aminopyridine contributes to understanding mass spectrometry in bioanalysis (Harvey, 2000).
Chemical Engineering and Catalysis
Catalysis Studies : Egorova and Prins (2006) explored the use of 2-methylpyridine in hydrogen desulfurization, revealing its role in catalytic processes (Egorova & Prins, 2006).
Radiofluorination in Chemistry : Malik et al. (2011) demonstrated the use of methylpyridine derivatives in nucleophilic aromatic radiofluorination, important in chemical synthesis (Malik et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various cellular targets, including enzymes and receptors, to exert their effects .
Mode of Action
Based on the structure of the compound, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including signal transduction pathways and metabolic pathways .
Pharmacokinetics
The compound’s hexyloxy and benzoyl groups might influence its lipophilicity, which could affect its absorption and distribution within the body .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels, such as modulating enzyme activity, altering cellular signaling, and affecting gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Hexyloxybenzoyl)-4-methylpyridine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
(4-hexoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-4-5-6-13-22-17-9-7-16(8-10-17)19(21)18-14-20-12-11-15(18)2/h7-12,14H,3-6,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRESOPFBRLCHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222271 | |
Record name | [4-(Hexyloxy)phenyl](4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-05-1 | |
Record name | [4-(Hexyloxy)phenyl](4-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Hexyloxy)phenyl](4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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